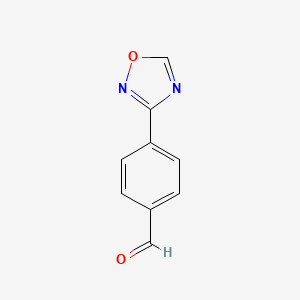

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

概要

説明

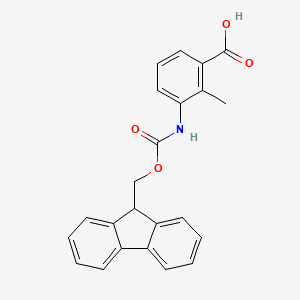

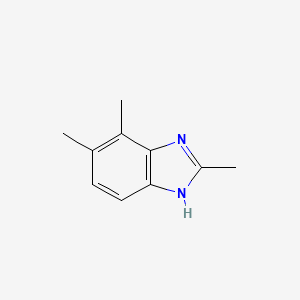

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a compound that features an oxadiazole ring, a heterocyclic moiety containing oxygen and nitrogen atoms, attached to a benzaldehyde group. This structure is of interest due to the oxadiazole ring's presence in various compounds with significant biological activities and its potential use in material science, particularly in the creation of liquid crystal materials .

Synthesis Analysis

The synthesis of related oxadiazole derivatives often begins with readily available starting materials such as benzamidoxime, which can be obtained from 4-cyanobenzaldehyde. A high-yielding, five-step procedure has been developed to create bis(oxadiazol)benzaldehydes and their mono-benzaldehyde counterparts, which involves simple purification steps . Additionally, 2-amino-substituted 1,3,4-oxadiazoles have been synthesized through a condensation reaction followed by iodine-mediated oxidative bond formation, showcasing the versatility of oxadiazole synthesis methods .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed using various spectroscopic techniques such as NMR, IR, and MS, as well as elemental analysis. In some cases, the structure is further elucidated by single-crystal X-ray diffraction, which provides detailed insights into the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

Oxadiazole compounds can undergo various chemical reactions, including cyclization and condensation with other reagents. For instance, benzaldehyde oxime ethers have been synthesized using substituted triazoles and oxadiazoles, indicating the reactivity of the benzaldehyde group in forming new bonds . Additionally, bis(oxadiazole) derivatives have been shown to react with aryl aldehydes to produce compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points and lipophilicity, can be measured and are important for understanding their behavior in biological systems and materials applications. For example, the liquid crystalline behavior of certain oxadiazole compounds has been investigated, revealing their potential use in advanced materials. The conformation of these molecules can significantly affect their dipole moments, which is relevant for their electronic properties . Moreover, some oxadiazole derivatives exhibit antimicrobial and antifungal activities, which are of interest in the development of new pharmaceuticals .

科学的研究の応用

Antimicrobial and Antifungal Properties

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde has been explored for its potential in creating compounds with antimicrobial and antifungal properties. For instance, the synthesis of benzaldehyde oximethers with 1,2,4-triazoles and 1,3,4-oxadiazoles from benzaldoximes revealed significant activity against Bacillus subtilis, indicating its potential in developing antimicrobial agents (Papakonstantinou-Garoufalias et al., 1998).

Synthesis of Novel Compounds

Research has also focused on the efficient synthesis of mono- and bis(oxadiazol)benzaldehydes, starting from benzamidoxime. This process has yielded new compounds with potential applications in various scientific domains, underscoring the versatility of this compound (Crestey et al., 2007).

Optical Studies

Optical studies of metal complexes involving this compound derivatives have been conducted, revealing insights into their absorption spectra and potential applications in optical materials (Mekkey et al., 2020).

Liquid-Phase Route for Synthesis

A liquid-phase route for the combinatorial synthesis of novel heterocyclic systems involving this compound has been developed, showcasing the chemical’s utility in synthesizing diverse heterocyclic structures (Kharchenko et al., 2009).

Antimicrobial Activity of Derivatives

Additionally, the synthesis of 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones, derived from this compound, showed promising antimicrobial activities against various bacteria, highlighting its potential in developing new antibacterial agents (Gupta et al., 2008).

Solid-Phase Synthesis

Research into the solid-phase synthesis of isoxazole and 1,2,4-oxadiazole-containing compounds also demonstrates the compound's utility in creating diheterocyclic compounds for various applications (Quan & Kurth, 2004).

Safety and Hazards

将来の方向性

Oxadiazole derivatives, including 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, have shown promise in various areas of medicinal chemistry due to their broad range of chemical and biological properties . Future research could focus on further optimizing these compounds, synthesizing new analogs, and exploring their potential as therapeutic agents .

作用機序

Mode of Action

Oxadiazole derivatives have been reported to exhibit anti-infective properties . They are known to interact with various enzymes and pathways, leading to their potential therapeutic effects .

Biochemical Pathways

Oxadiazole derivatives have been associated with a variety of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that oxadiazole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 174.16 , which is within the range generally favorable for oral bioavailability.

Result of Action

Given the reported anti-infective properties of oxadiazole derivatives , it is possible that this compound may exert similar effects.

特性

IUPAC Name |

4-(1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIGPNUESQGOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627127 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

545424-41-7 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545424-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)